molecular formula C13H14N4OS B2382686 N-(2-Methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide CAS No. 2415541-57-8

N-(2-Methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Cat. No.: B2382686
CAS No.: 2415541-57-8
M. Wt: 274.34
InChI Key: CVFLBWQVVAVBLE-UHFFFAOYSA-N
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Description

N-(2-Methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms, and a cinnoline ring system, which is a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with 5,6,7,8-tetrahydrocinnoline-3-carboxamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cinnoline ring can be reduced to form dihydrocinnoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the cinnoline ring can produce dihydrocinnoline derivatives.

Scientific Research Applications

N-(2-Methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The thiazole ring can interact with metal ions or other biomolecules, while the cinnoline ring can participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3-thiazole-5-carboxamide
  • 5,6,7,8-Tetrahydrocinnoline-3-carboxamide
  • N-(2-Methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea

Uniqueness

N-(2-Methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is unique due to the combination of the thiazole and cinnoline rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methyl-1,3-thiazol-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-8-14-7-12(19-8)15-13(18)11-6-9-4-2-3-5-10(9)16-17-11/h6-7H,2-5H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFLBWQVVAVBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)NC(=O)C2=NN=C3CCCCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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